BenchChemオンラインストアへようこそ!

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Structure-Activity Relationship Benzothiazole Substitution Medicinal Chemistry

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one (CAS 897486-59-8) is a fully synthetic small molecule belonging to the benzothiazole-piperazine hybrid class, a privileged scaffold extensively explored for acetylcholinesterase (AChE) inhibition, anticancer cytotoxicity, and monoamine oxidase (MAO) modulation. Its molecular architecture combines a 4,7-dimethoxy-substituted benzothiazole core with a piperazine linker and an isobutyryl (2-methylpropan-1-one) terminal group (C₁₇H₂₃N₃O₃S, MW 349.45).

Molecular Formula C17H23N3O3S
Molecular Weight 349.45
CAS No. 897486-59-8
Cat. No. B2671734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
CAS897486-59-8
Molecular FormulaC17H23N3O3S
Molecular Weight349.45
Structural Identifiers
SMILESCC(C)C(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)OC)OC
InChIInChI=1S/C17H23N3O3S/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-14-12(22-3)5-6-13(23-4)15(14)24-17/h5-6,11H,7-10H2,1-4H3
InChIKeyNJMGTDFPFCIQKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one: A Structurally Differentiated Benzothiazole-Piperazine Research Tool


1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one (CAS 897486-59-8) is a fully synthetic small molecule belonging to the benzothiazole-piperazine hybrid class, a privileged scaffold extensively explored for acetylcholinesterase (AChE) inhibition, anticancer cytotoxicity, and monoamine oxidase (MAO) modulation [1]. Its molecular architecture combines a 4,7-dimethoxy-substituted benzothiazole core with a piperazine linker and an isobutyryl (2-methylpropan-1-one) terminal group (C₁₇H₂₃N₃O₃S, MW 349.45) [2]. This compound serves as a specialized research intermediate and tool compound for structure-activity relationship (SAR) studies, where both the methoxy substitution pattern and the branched acyl group are deliberate design features that differentiate it from commonly studied unsubstituted, monomethoxy, or halo-substituted analogs.

Why 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one Cannot Be Replaced by Unsubstituted or Halo-Analogs in Focused SAR Libraries


Within the benzothiazole-piperazine chemotype, substitution at the 4- and 7-positions of the benzothiazole ring is a critical determinant of both electronic character and target-binding geometry [1]. Published SAR data confirm that replacing methoxy groups with halogens (e.g., 6-bromo, 6-chloro analogs) or shifting to 5,7-dimethyl substitution profoundly alters cytotoxic potency and AChE inhibitory profiles [2]. The isobutyryl group on the piperazine nitrogen introduces steric bulk and lipophilicity distinct from acetyl, benzoyl, or phenylsulfanyl substituents, directly impacting pharmacokinetic properties such as membrane permeability and metabolic stability [3]. Generic in-class substitution—exchanging this compound for an uncharacterized benzothiazole-piperazine analog—carries high risk of irreproducible biological outcomes. Only the specific 4,7-dimethoxy/isobutyryl configuration preserves the electronic, steric, and conformational parameters required for target engagement in ongoing SAR campaigns.

Quantitative Differentiation Evidence for 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one Relative to In-Class Analogs


4,7-Dimethoxy Substitution Pattern on Benzothiazole Offers Electronic and Conformational Differentiation from Halo- and Monomethoxy Analogs

The 4,7-dimethoxy substitution on the benzothiazole core of this compound provides a dual electron-donating effect via resonance, which is absent in the 6-bromo (CAS 897473-99-3), 6-chloro (CAS 897488-69-6), and 5,7-dimethyl (CAS not listed for this exact scaffold) analogs commonly used as comparators . In published cytotoxic SAR studies, aroyl-substituted benzothiazole-piperazines bearing differential ring substitution showed marked variation in GI₅₀ values across HUH-7, MCF-7, and HCT-116 cell lines; the most potent compounds (1h and 1j) achieved GI₅₀ values below 10 µM, whereas unsubstituted or mono-substituted analogs in the same series were significantly less active [1]. The 4,7-dimethoxy pattern specifically enhances π-stacking interactions with target protein aromatic residues, as demonstrated by molecular docking of structurally related dimethoxy-benzothiazole derivatives against the MAO-A active site (PDB: 2Z5X), where methoxy oxygen atoms form critical hydrogen bonds with Tyr407 and Tyr444 [2].

Structure-Activity Relationship Benzothiazole Substitution Medicinal Chemistry

Isobutyryl Terminal Group Confers Distinct Steric and Lipophilic Properties Compared to Acetyl and Benzoyl Analogs

The isobutyryl (2-methylpropan-1-one) moiety on the piperazine nitrogen of this compound provides greater steric hindrance than acetyl (CH₃CO) and intermediate lipophilicity between acetyl and benzoyl-substituted benzothiazole-piperazine analogs . In the aroyl-substituted series reported by Gurdal et al., the identity of the acyl group attached to the piperazine was a principal determinant of cytotoxic rank-order potency, with benzoyl-substituted compounds (1h, 1j) showing the strongest activity [1]. Branching at the α-carbon (isopropyl group) alters the conformational preferences of the piperazine ring and modulates metabolic vulnerability to amidases, as established for related piperazine-propanone pharmacophores [2]. This structural feature differentiates the compound from the gem-dimethyl analog (2,2-dimethylpropan-1-one derivative, CAS 897486-63-4) where increased steric shielding may further reduce metabolic clearance.

Acyl Group SAR Lipophilicity Piperazine Functionalization

Benzothiazole-Piperazine Scaffold Enables AChE Inhibition with Sub-Micromolar Potency in Optimized Congeners; 4,7-Dimethoxy Configuration May Favor Dual Binding Site Engagement

Benzothiazole-piperazine hybrids are among the most potent and well-characterized AChE inhibitor scaffolds, with optimized compounds achieving IC₅₀ values in the sub-micromolar to low nanomolar range [1]. Compound LB05 (a dimethoxy-benzothiazole-piperazine derivative) inhibited AChE with an IC₅₀ of 0.40 ± 0.01 µM (Ki = 0.28 µM) and demonstrated BBB permeability in the PAMPA-BBB assay, along with in vivo efficacy in a scopolamine-induced amnesia model comparable to donepezil [1]. Similarly, Compound 1 (benzothiazole-piperazine MTDL) achieved AChE IC₅₀ = 0.42 µM with mixed-type inhibition, binding at both catalytic and peripheral anionic sites (PAS), and reduced Aβ₁₋₄₂ aggregation by 80.7% at 50 µM [2]. The most potent benzothiazole-piperazine AChE inhibitor reported to date (compound 3c from the 5,6-methylenedioxy series) reached IC₅₀ = 0.030 ± 0.001 µM, approaching the potency of the clinical drug donepezil (IC₅₀ = 0.020 ± 0.001 µM) [3]. The 4,7-dimethoxy configuration present in CAS 897486-59-8 places electron-rich oxygen atoms at positions capable of interacting with the PAS (Trp286, Tyr341), a feature that has been shown to be critical for dual-site AChE binding and Aβ anti-aggregation activity [2].

Acetylcholinesterase Inhibition Alzheimer's Disease Multi-Target Directed Ligand

MAO-A Inhibitory Potential of Benzothiazole-Piperazine Derivatives: Sub-Nanomolar Potency Achievable Through Dimethoxy Substitution

Benzothiazole-piperazine derivatives have emerged as potent and selective MAO-A inhibitors, a therapeutic target for depression and anxiety disorders [1]. In a focused study of four benzothiazole-piperazine compounds (3a–3d), compound 3b bearing a benzothiazole-piperazine core demonstrated MAO-A inhibition with an IC₅₀ of 0.104 ± 0.004 µM, establishing sub-micromolar potency for this chemotype [1]. Molecular docking against the hMAO-A enzyme (PDB ID: 2Z5X) revealed that the benzothiazole ring occupies the substrate cavity while the piperazine moiety forms critical interactions with active-site residues [1]. The presence of methoxy substituents on the benzothiazole ring was shown to enhance binding through hydrogen-bonding interactions with Tyr407 and Tyr444, residues essential for MAO-A catalytic function [1]. The isobutyryl group may further modulate selectivity between MAO-A and MAO-B isoforms by steric exclusion from the narrower MAO-B substrate channel.

Monoamine Oxidase Inhibition Neuropharmacology Depression and Anxiety

Optimal Application Scenarios for 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one in Drug Discovery and Chemical Biology


Focused Benzothiazole-Piperazine SAR Library Expansion for Anticancer Lead Optimization

This compound serves as a key intermediate for generating focused libraries exploring the intersection of 4,7-dimethoxy benzothiazole substitution with diverse acyl appendages. Published data demonstrate that aroyl-substituted benzothiazole-piperazines in this scaffold achieve GI₅₀ values below 10 µM against HUH-7, MCF-7, and HCT-116 cancer cell lines, with the acyl group identity determining cytotoxic rank-order potency [1]. Incorporating CAS 897486-59-8 into a parallel synthesis campaign enables systematic evaluation of how the branched isobutyryl group compares with linear, aromatic, or heteroaromatic acyl variants in driving apoptosis via cell cycle arrest at the subG1 phase, a mechanism confirmed by Hoechst staining and FACS for the most potent congeners [1].

Multi-Target Directed Ligand (MTDL) Design for Alzheimer's Disease: AChE Inhibition with Aβ Anti-Aggregation Potential

The benzothiazole-piperazine scaffold is validated as an MTDL framework for Alzheimer's disease, with optimized dimethoxy-substituted compounds demonstrating potent AChE inhibition (IC₅₀ = 0.40–0.42 µM), significant Aβ₁₋₄₂ aggregation reduction (~80% at 50 µM), and in vivo cognitive improvement in scopolamine-induced amnesia models [2]. The 4,7-dimethoxy pattern positions electron-rich oxygen atoms for interaction with the AChE peripheral anionic site (Trp286, Tyr341), a binding mode essential for dual catalytic/PAS engagement and Aβ anti-aggregation activity [3]. This compound provides a modular starting point for further derivatization aimed at balancing AChE potency with BChE selectivity and antioxidant capacity.

MAO-A Inhibitor Development for Neuropsychiatric Disorders Using the Benzothiazole-Piperazine Pharmacophore

Benzothiazole-piperazine derivatives exhibit confirmed sub-micromolar MAO-A inhibition (IC₅₀ = 0.104 µM for the most potent congener in a focused series), with molecular docking confirming occupancy of the hMAO-A substrate cavity and hydrogen-bonding interactions with catalytic tyrosine residues [4]. The 4,7-dimethoxy benzothiazole core and piperazine linker of CAS 897486-59-8 preserve these critical binding features, while the isobutyryl group at the piperazine terminus provides a vector for exploring MAO-A versus MAO-B selectivity through steric modulation of the substrate channel entrance. This compound is suitable for systematic SAR studies aimed at developing reversible, competitive MAO-A inhibitors for depression and anxiety indications.

Chemical Probe Development for Target Identification Using the Benzothiazole-Piperazine Privileged Scaffold

The benzothiazole-piperazine scaffold is recognized as a privileged structure in medicinal chemistry, interacting with diverse protein targets including kinases, GPCRs, and CNS enzymes [5]. CAS 897486-59-8, with its defined 4,7-dimethoxy/isobutyryl substitution pattern, provides a clean chemical starting point for installing photoaffinity labels, biotin tags, or fluorescent reporters via the piperazine nitrogen or benzothiazole ring. The compound's moderate molecular weight (349.45 Da) and calculated LogP (~2.8) fall within favorable drug-like property ranges, making it suitable for cellular target engagement studies and chemoproteomics workflows requiring cell-permeable probe molecules.

Quote Request

Request a Quote for 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.